
Methyl 2-(3-bromophenoxy)acetate
Vue d'ensemble
Description
“Methyl 2-(3-bromophenoxy)acetate” is a chemical compound with the molecular formula C9H9BrO3 . It is a derivative of phenoxy acetic acid, where an acetic acid or its derivatives are linked to the methane group .
Molecular Structure Analysis
The molecular structure of “Methyl 2-(3-bromophenoxy)acetate” is represented by the InChI code 1S/C9H9BrO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 . This indicates the presence of 9 carbon atoms, 9 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms in the molecule .
Physical And Chemical Properties Analysis
“Methyl 2-(3-bromophenoxy)acetate” is a solid at room temperature . It has a molecular weight of 245.07 . More specific physical and chemical properties like melting point, boiling point, and density were not found in the available sources.
Applications De Recherche Scientifique
Structural Analysis and Compound Formation
- Compound Synthesis : Methyl 2-(3-bromophenoxy)acetate has been involved in the synthesis of various compounds. For instance, it is the major product in the reaction between 2-(2H-tetrazol-5-yl)phenol and methyl 2-bromoacetate, forming methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate in the presence of potassium carbonate (Lee, Ryu, & Lee, 2017).
Synthesis and Antimicrobial Profile
- Antimicrobial Applications : Methyl 2-(3-bromophenoxy)acetate derivatives have been synthesized for antimicrobial purposes. For example, esterification of p-bromo-m-cresol led to the formation of 2-(4-bromo-3-methylphenoxy)acetate, which was further used to create compounds with antibacterial and antifungal activities (Fuloria, Fuloria, & Gupta, 2014).
Radical Scavenging Activity
- Natural Antioxidants : Methyl 2-(3-bromophenoxy)acetate derivatives from marine sources, like Rhodomela confervoides, have shown potent scavenging activity against radicals. These derivatives are potential natural antioxidants for food and pharmaceutical applications (Li, Li, Gloer, & Wang, 2012).
Synthesis of Brominated Compounds
- Brominated Derivatives : Research indicates that methyl 2-(3-bromophenoxy)acetate is used in the synthesis of brominated compounds which have applications in various fields including pharmaceuticals. Such compounds have been explored for their antibacterial properties and potential as drug candidates (Xu, Fan, Yan, Li, Niu, & Tseng, 2003).
Decomposition and Environmental Impact
- Decomposition Studies : The decomposition of methyl 2-(3-bromophenoxy)acetate in various conditions has been studied, providing insights into environmental impacts and degradation pathways. This research is crucial for understanding the environmental fate of such chemicals (Uchida, Furusawa, & Okuwaki, 2003).
Safety and Hazards
“Methyl 2-(3-bromophenoxy)acetate” is associated with several safety hazards. It has been classified with the GHS07 pictogram and carries the signal word "Warning" . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . It’s recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use personal protective equipment when handling it .
Mécanisme D'action
Target of Action
Methyl 2-(3-bromophenoxy)acetate is a chemical compound with the molecular formula C9H9BrO3
Mode of Action
The mode of action of Methyl 2-(3-bromophenoxy)acetate is currently unknown due to the lack of scientific studies on this specific compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.
Propriétés
IUPAC Name |
methyl 2-(3-bromophenoxy)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO3/c1-12-9(11)6-13-8-4-2-3-7(10)5-8/h2-5H,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYPHYUYCJZVEDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(3-bromophenoxy)acetate | |
CAS RN |
111758-64-6 | |
| Record name | 2-(3-bromophenoxy)-acetic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details











Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(1-cyanocycloheptyl)carbamoyl]methyl 2-(2-oxo-2,3-dihydro-1H-indol-3-yl)acetate](/img/structure/B2825215.png)
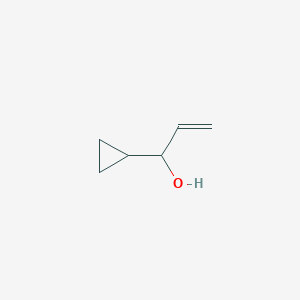
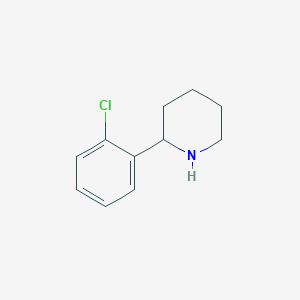
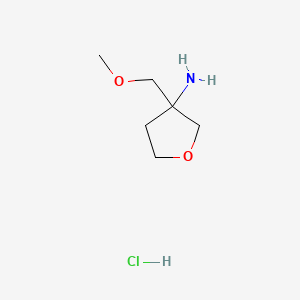
![1-Benzhydryl-3-(7-oxaspiro[3.5]nonan-1-yl)urea](/img/structure/B2825222.png)
![3-[(4-chlorophenyl)methyl]-N-(3-methylbutyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2825223.png)
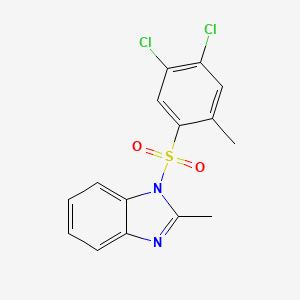
![[4-(Dimethylamino)phenyl]-[4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidin-1-yl]methanone](/img/structure/B2825226.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)propionamide](/img/structure/B2825229.png)
![(Z)-methyl 2-(2-((cyclopropanecarbonyl)imino)-6-fluorobenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2825230.png)
![4-(1,3-dioxooctahydro-2H-isoindol-2-yl)-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B2825231.png)
![2-({7-Oxaspiro[3.5]nonan-2-yl}methoxy)pyridine](/img/structure/B2825234.png)
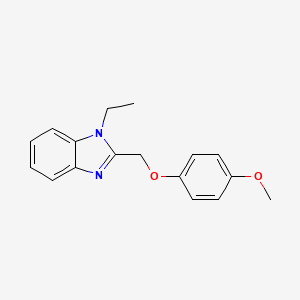
![ethyl 3-(1,7-dimethyl-2,4-dioxo-8-propyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)propanoate](/img/structure/B2825237.png)